molecular formula C13H28 B099083 3,6-Dimethylundecane CAS No. 17301-28-9

3,6-Dimethylundecane

Cat. No.: B099083
CAS No.: 17301-28-9
M. Wt: 184.36 g/mol
InChI Key: WLUQEGDKTQZXBV-UHFFFAOYSA-N
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Description

3,6-Dimethylundecane is a hydrocarbon with the molecular formula C₁₃H₂₈. It is a branched alkane, specifically an isomer of undecane, characterized by the presence of two methyl groups attached to the third and sixth carbon atoms of the undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of hydrogen and carbon atoms connected by single bonds.

Scientific Research Applications

3,6-Dimethylundecane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its role in the flavor profile of certain foods, particularly in the context of meat flavor analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylundecane, with a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydroisomerization of linear alkanes. This process utilizes a zeolite catalyst, such as Pt/H-ZSM-22, to facilitate the isomerization of n-alkanes into branched alkanes. The reaction conditions, including temperature, pressure, and hydrogen flow rate, are optimized to maximize the yield of the desired isomer.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylundecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

    Oxidation: In the presence of oxygen and a catalyst, this compound can undergo combustion to produce carbon dioxide and water.

    Halogenation: The compound can react with halogens, such as chlorine or bromine, under ultraviolet light to form halogenated derivatives.

    Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.

Common Reagents and Conditions

    Oxidation: Requires oxygen and a catalyst, such as platinum or palladium.

    Halogenation: Involves halogens (chlorine or bromine) and ultraviolet light.

    Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolite.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Halogenation: Halogenated alkanes (e.g., 3,6-dichloroundecane).

    Cracking: Smaller hydrocarbons, such as methane, ethane, and propane.

Mechanism of Action

The mechanism of action of 3,6-Dimethylundecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In industrial applications, its non-polar characteristics make it an effective solvent for non-polar substances.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylundecane
  • 2,6-Dimethylundecane
  • 3,5-Dimethylundecane

Comparison

3,6-Dimethylundecane is unique among its isomers due to the specific positioning of the methyl groups on the third and sixth carbon atoms. This structural arrangement can influence its physical properties, such as boiling point and density, as well as its reactivity in chemical processes. Compared to other isomers, this compound may exhibit different behavior in catalytic reactions and interactions with other molecules.

Properties

IUPAC Name

3,6-dimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQEGDKTQZXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058624
Record name 3,6-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17301-28-9
Record name Undecane, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 3,6-Dimethylundecane in beef?

A1: The identification of this compound uniquely in beef, as highlighted in the research article "Studies on meat flavor. 4. Fractionation, characterization, and quantitation of volatiles from uncured and cured beef and chicken" [], suggests a potential role of this compound in contributing to the distinctive aroma profile of beef. While the specific sensory properties of this compound haven't been detailed in this study, its presence as a volatile organic compound found exclusively in beef samples indicates it could be a significant contributor to the overall flavor profile distinguishing beef from other meats like pork or chicken. Further research focusing on sensory evaluation and the potential synergistic effects of this compound with other volatile compounds is needed to fully understand its role in beef flavor.

Q2: Are there any other known occurrences of this compound in nature?

A2: Yes, besides being found in beef [], this compound has also been identified in the epicuticular wax of Holoptelea integrifolia leaves []. This finding is particularly interesting as the study "Chemical characterization of n-alkane compounds in the leaves of Holoptelea integrifolia and its repellence against Japanese encephalitis vector" [] demonstrates that the epicuticular wax extract, rich in various n-alkanes including this compound, exhibits strong repellent properties against Culex vishnui mosquitoes, known vectors of Japanese encephalitis.

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